molecular formula C12H10BrNO B1502751 5-Bromo-2-(2-methoxyphenyl)pyridine CAS No. 1194683-55-0

5-Bromo-2-(2-methoxyphenyl)pyridine

Cat. No.: B1502751
CAS No.: 1194683-55-0
M. Wt: 264.12 g/mol
InChI Key: ANGPUYMWRRGPEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxyphenyl)pyridine is a brominated aromatic compound that features a pyridine ring substituted with a 2-methoxyphenyl group at the 2-position and a bromine atom at the 5-position

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-(2-methoxyphenyl)pyridine: This method involves the direct bromination of 2-(2-methoxyphenyl)pyridine using bromine (Br2) in the presence of a suitable catalyst, such as iron powder, under controlled conditions.

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2-methoxyphenylboronic acid with 5-bromopyridine using a palladium catalyst and a base, typically in a solvent like toluene or water.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product with minimal by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound-N-oxide.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-(2-methoxyphenyl)pyridine.

  • Substitution: The bromine atom in this compound can be substituted with other functional groups, such as amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: this compound-N-oxide

  • Reduction: 2-(2-methoxyphenyl)pyridine

  • Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

This compound is utilized as an intermediate in various organic synthesis processes:

  • Building Block : It serves as a versatile building block for synthesizing more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various substituents.
  • Synthesis of Pharmaceuticals : 5-Bromo-2-(2-methoxyphenyl)pyridine has been employed in the synthesis of several pharmaceutical compounds. For instance, it is used in the preparation of SGLT2 inhibitors, which are currently under investigation for diabetes therapy .
Application Details
Organic SynthesisIntermediate for complex molecules
Pharmaceutical DevelopmentKey component in SGLT2 inhibitors

Medicinal Chemistry

The compound's structural characteristics make it a candidate for various biological activities:

Materials Science

In materials science, this compound can be investigated for its physical properties:

  • Spectroscopic Techniques : The compound's interactions with other materials can be analyzed using techniques such as NMR and UV-Vis spectroscopy. These studies help understand its behavior in different environments and its potential applications in material formulations.

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study detailed the use of this compound in synthesizing SGLT2 inhibitors. The process involved multiple steps including nitration and hydrogenation, demonstrating the compound's utility as an intermediate in pharmaceutical manufacturing. The scale-up process yielded significant amounts with high efficiency .

Case Study 2: Molecular Docking Studies

Computational studies using molecular docking have shown that derivatives of pyridine compounds exhibit promising interactions with various biological receptors. By modifying this compound, researchers can explore new therapeutic avenues against diseases like cancer and diabetes .

Mechanism of Action

The mechanism by which 5-Bromo-2-(2-methoxyphenyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

5-Bromo-2-(2-methoxyphenyl)pyridine is similar to other brominated pyridines and methoxy-substituted aromatic compounds. its unique combination of a bromine atom and a methoxy group on the pyridine ring sets it apart in terms of reactivity and potential applications. Some similar compounds include:

  • 5-Bromo-2-(3-methoxyphenyl)pyridine

  • 5-Bromo-2-(4-methoxyphenyl)pyridine

  • 5-Bromo-2-(2-methoxyphenyl)pyrimidine

These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their substituents.

Biological Activity

5-Bromo-2-(2-methoxyphenyl)pyridine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring substituted with a bromine atom and a methoxyphenyl group. The synthesis of this compound typically involves palladium-catalyzed reactions, such as Suzuki cross-coupling, which allows for the formation of complex molecular structures with moderate to good yields .

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of pyridine compounds can exhibit selective activity against pathogens like Chlamydia trachomatis, which is responsible for significant health issues globally, including infertility and trachoma . The selectivity of these compounds for Chlamydia suggests that they may serve as a starting point for developing new antimicrobial drugs.

Anti-Thrombolytic Activity

Research has indicated that certain pyridine derivatives exhibit anti-thrombolytic activity, which is crucial for preventing clot formation in blood. In comparative studies, some derivatives showed significant inhibition of clot formation, highlighting their potential therapeutic applications in treating thrombotic conditions .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies suggest that this compound may inhibit critical pathways in bacterial metabolism, leading to reduced viability of pathogens without affecting host cells .

Study on Chlamydial Infections

In a study examining the antichlamydial activity of pyridine derivatives, it was found that compounds similar to this compound could impair the growth of C. trachomatis without harming host cells. This selectivity was attributed to the compounds' ability to target specific bacterial pathways while maintaining low toxicity towards mammalian cells .

Anti-Thrombolytic Activity Assessment

Further research assessed the anti-thrombolytic properties of various pyridine derivatives. Among them, certain compounds demonstrated up to 41.32% inhibition of clot formation in human blood assays, indicating their potential as therapeutic agents in managing thrombotic disorders .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundBromine and methoxy groupsAntimicrobial, anti-thrombolytic
5-Bromo-2-(3-methoxyphenyl)pyridineSimilar structure but different positionVaries in activity
5-Bromo-2-(4-methoxyphenyl)pyridineAnother positional variantPotentially different reactivity

Properties

IUPAC Name

5-bromo-2-(2-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-12-5-3-2-4-10(12)11-7-6-9(13)8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGPUYMWRRGPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677952
Record name 5-Bromo-2-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194683-55-0
Record name 5-Bromo-2-(2-methoxyphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194683-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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